2-Bromomethyl-3-trifluoromethylpyrazine
Description
2-Bromomethyl-3-trifluoromethylpyrazine is an organic compound that belongs to the class of pyrazine derivatives. It is characterized by the presence of a bromomethyl group and a trifluoromethyl group attached to a pyrazine ring. The molecular formula of this compound is C6H4BrF3N2, and it has a molecular weight of 241.01 g/mol.
Properties
IUPAC Name |
2-(bromomethyl)-3-(trifluoromethyl)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF3N2/c7-3-4-5(6(8,9)10)12-2-1-11-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDJAQWQRBJDVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)CBr)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206524-20-0 | |
| Record name | 2-(bromomethyl)-3-(trifluoromethyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Bromomethyl-3-trifluoromethylpyrazine typically involves the bromination of 3-trifluoromethylpyrazine. One common method includes the reaction of 3-trifluoromethylpyrazine
Biological Activity
2-Bromomethyl-3-trifluoromethylpyrazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrazine ring substituted with bromomethyl and trifluoromethyl groups. The presence of these electronegative groups can significantly influence its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Some key mechanisms include:
- Chemokine Receptor Binding : This compound has been identified as a potential ligand for chemokine receptors, particularly CXCR4. Binding to these receptors may facilitate therapeutic effects in conditions like HIV infections and inflammatory diseases such as rheumatoid arthritis .
- Antimicrobial Activity : Similar compounds in the trifluoromethyl pyrazine class have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against certain pathogens, although specific data on this compound is limited.
Research Findings
Recent studies have explored the biological relevance of compounds similar to this compound. For instance, research on trifluoromethyl pyrimidinone derivatives indicated their potential against Mycobacterium tuberculosis, showcasing the importance of trifluoromethyl substitutions in enhancing biological activity .
Case Studies
- HIV Treatment : In a study examining compounds that bind to CXCR4 receptors, it was found that modifications similar to those present in this compound could enhance efficacy against HIV by improving receptor affinity .
- Inflammatory Conditions : Another investigation highlighted the role of chemokine receptor antagonists in managing rheumatoid arthritis, suggesting that compounds like this compound could be developed as therapeutic agents for such inflammatory disorders .
Data Table: Biological Activity Overview
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
